
4-(4-(Benzoyloxy)-5-(dipropylamino)-1-oxopentyl)morpholine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Benzoyloxy)-5-(dipropylamino)-1-oxopentyl)morpholine monohydrochloride is a complex organic compound that features a morpholine ring substituted with a benzoyloxy group and a dipropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzoyloxy)-5-(dipropylamino)-1-oxopentyl)morpholine monohydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the Benzoyloxy Intermediate: This involves the reaction of benzoyl chloride with a suitable alcohol to form the benzoyloxy group.
Introduction of the Dipropylamino Group: This step involves the reaction of a suitable amine with a propyl halide to form the dipropylamino group.
Formation of the Morpholine Ring: This involves the cyclization of an appropriate diol with ammonia or a primary amine.
Final Assembly: The final step involves the coupling of the benzoyloxy and dipropylamino intermediates with the morpholine ring under suitable conditions, followed by the formation of the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Benzoyloxy)-5-(dipropylamino)-1-oxopentyl)morpholine monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyloxy and dipropylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.
Scientific Research Applications
4-(4-(Benzoyloxy)-5-(dipropylamino)-1-oxopentyl)morpholine monohydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-(Benzoyloxy)-5-(dipropylamino)-1-oxopentyl)morpholine monohydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a similar ring structure.
4-(4-Nitrophenyl)morpholine: A compound with a nitrophenyl group instead of a benzoyloxy group.
Dipropylamine: A compound with a similar dipropylamino group but lacking the morpholine ring.
Uniqueness
4-(4-(Benzoyloxy)-5-(dipropylamino)-1-oxopentyl)morpholine monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
65446-89-1 |
|---|---|
Molecular Formula |
C22H35ClN2O4 |
Molecular Weight |
427.0 g/mol |
IUPAC Name |
[1-(dipropylamino)-5-morpholin-4-yl-5-oxopentan-2-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C22H34N2O4.ClH/c1-3-12-23(13-4-2)18-20(28-22(26)19-8-6-5-7-9-19)10-11-21(25)24-14-16-27-17-15-24;/h5-9,20H,3-4,10-18H2,1-2H3;1H |
InChI Key |
JLPDELRFGBVDHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC(CCC(=O)N1CCOCC1)OC(=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


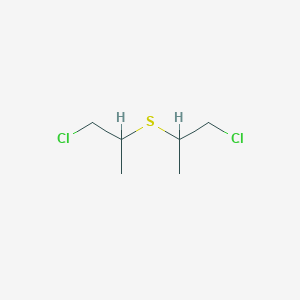
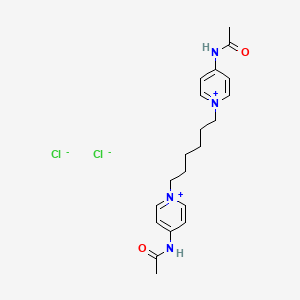
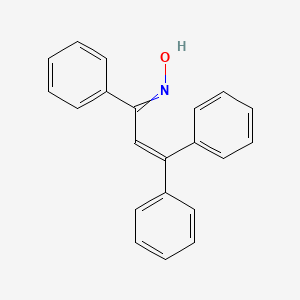
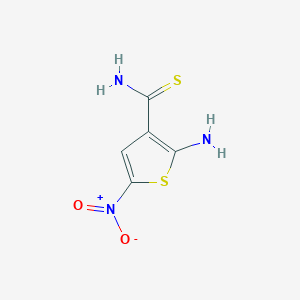
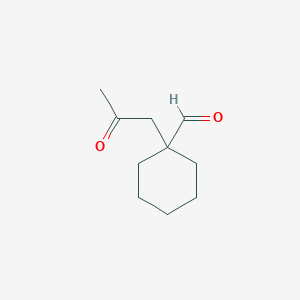
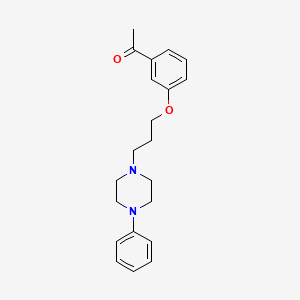
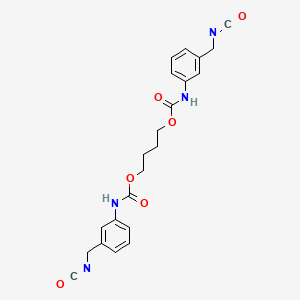
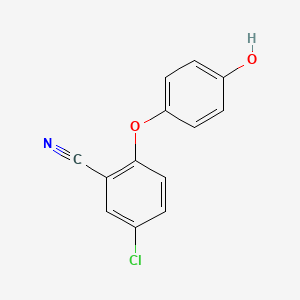

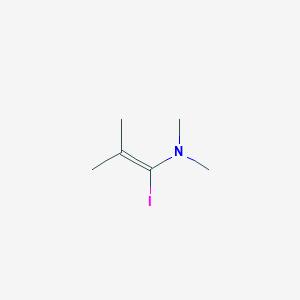
![N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea](/img/structure/B14482842.png)
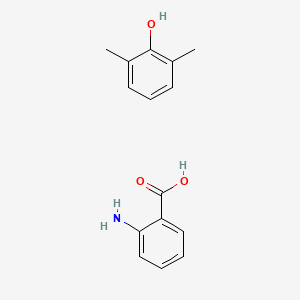
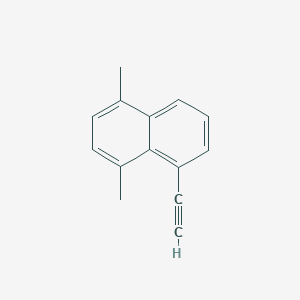
![2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol](/img/structure/B14482871.png)
